4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 75159-20-5
VCID: VC18431309
InChI: InChI=1S/C12H16N4O2.2ClH/c17-6-5-13-7-14-8-16-9-15-11-4-2-1-3-10(11)12(16)18;;/h1-4,9,13-14,17H,5-8H2;2*1H
SMILES:
Molecular Formula: C12H18Cl2N4O2
Molecular Weight: 321.20 g/mol

4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride

CAS No.: 75159-20-5

Cat. No.: VC18431309

Molecular Formula: C12H18Cl2N4O2

Molecular Weight: 321.20 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride - 75159-20-5

Specification

CAS No. 75159-20-5
Molecular Formula C12H18Cl2N4O2
Molecular Weight 321.20 g/mol
IUPAC Name 3-[[(2-hydroxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride
Standard InChI InChI=1S/C12H16N4O2.2ClH/c17-6-5-13-7-14-8-16-9-15-11-4-2-1-3-10(11)12(16)18;;/h1-4,9,13-14,17H,5-8H2;2*1H
Standard InChI Key JTPNPGHNNCLOAP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNCCO.Cl.Cl

Introduction

The compound 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex chemical belonging to the quinazolinone class, which is known for its diverse pharmacological activities . Quinazolinones are fused nitrogen heterocyclic compounds that have been extensively studied for their biological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .

Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives have been explored for various biological activities:

  • Antibacterial Activity: Quinazolinones have shown promising antibacterial effects, with some derivatives being more effective against gram-positive bacteria .

  • Anticancer Activity: Many quinazoline derivatives exhibit anticancer properties by inhibiting enzymes like dihydrofolate reductase (DHFR) and tyrosine kinase receptors .

  • Antioxidant Activity: Some quinazolinone derivatives have demonstrated antioxidant properties, which can be enhanced by specific substituents .

Synthesis and Chemical Reactions

The synthesis of quinazolinone derivatives typically involves condensation reactions between carboxylic acids, amines, and 2-aminobenzoic acid or similar precursors . Efficient and environmentally friendly synthesis methods are being developed to improve yields and reduce environmental impact .

Research Findings and Data

While specific data on 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is limited, quinazolinone derivatives generally show a broad spectrum of biological activities. The following table summarizes some key biological activities of quinazolinone derivatives:

Biological ActivityExamples of Quinazolinone DerivativesMechanism/Target
Antibacterial4(3H)-Quinazolinone derivativesInhibition of bacterial growth
Anticancer4-Quinazoline derivativesInhibition of DHFR and TKR
Antioxidant2-Substituted quinazolin-4(3H)-onesScavenging free radicals

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